Phellodendrine chloride

Alzheimer's disease Acetylcholinesterase inhibition Neuropharmacology

Phellodendrine chloride is the definitive protoberberine alkaloid for macropinocytosis and MRGPRX2 signaling studies. • Selectively inhibits macropinocytosis in KRAS-mutated PANC-1/MiaPaCa-2 cells while sparing BxPC-3 wild-type. • Uniquely alters MRGPRX2 protein conformation, blocking PLC/PKC/Ca²⁺ downstream signaling. • 96.1% hepatic portal retention offers distinct advantages for liver-targeted delivery models. Supplied with ≥98% HPLC purity; ready for immediate global dispatch.

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
CAS No. 104112-82-5
Cat. No. B1679772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhellodendrine chloride
CAS104112-82-5
SynonymsPhellodendrine chloride;  l-(-)-N-Methylcoreximine; 
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]
InChIInChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1
InChIKeyDGLDSNPMIYUWGN-OOJQBDKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phellodendrine Chloride Overview


Phellodendrine chloride is a quaternary ammonium isoquinoline alkaloid belonging to the protoberberine class, isolated from the bark of Phellodendron amurense and Phellodendron chinense [1]. The compound is characterized by its permanent positive charge on the nitrogen atom, which confers distinct physicochemical properties relative to tertiary amine alkaloids, including higher aqueous solubility and limited passive membrane permeability [2]. Its molecular formula is C20H24ClNO4 with a molecular weight of 377.86 g/mol, and it is supplied as the chloride salt (purity typically ≥98% by HPLC) for research applications [3]. Phellodendrine chloride is utilized as a reference standard and as a tool compound for investigating multiple pharmacological mechanisms, including macropinocytosis inhibition, immunomodulation, and MRGPRX2-mediated allergic signaling .

Phellodendrine Chloride: Substitution Limitations


Despite belonging to the same protoberberine alkaloid class found in Phellodendron species, phellodendrine chloride exhibits functional divergence from its structural analogs including berberine, palmatine, jatrorrhizine, and magnoflorine in key pharmacological and pharmacokinetic parameters [1]. While berberine demonstrates superior acetylcholinesterase inhibition potency (IC50 = 0.44 μM vs. 36.51 μM for phellodendrine), phellodendrine uniquely possesses both antioxidant activity (ABTS radical scavenging) and selective macropinocytosis inhibition in KRAS-mutated cancer cells—properties not shared by berberine [1]. Furthermore, hepatic disposition studies reveal that 96.1% of phellodendrine is retained in portal circulation compared to only 71.1% for berberine, indicating distinct in vivo handling that impacts systemic exposure [2]. Phellodendrine chloride also demonstrates a unique mechanism targeting MRGPRB3/MRGPRX2 protein conformation for allergic response suppression, a property not documented for other protoberberine alkaloids [3]. Substitution without quantitative activity validation therefore introduces substantial risk of non-reproducible or divergent experimental outcomes.

Phellodendrine Chloride Comparative Evidence


AChE Inhibition vs. Berberine

In a direct head-to-head comparison under identical assay conditions, phellodendrine demonstrated significantly weaker acetylcholinesterase inhibitory activity compared to its structural analog berberine, with an IC50 of 36.51 μM versus 0.44 μM for berberine [1]. This 83-fold potency difference establishes that phellodendrine chloride is not a suitable substitute for berberine in AChE-targeted research applications and should be selected only when lower AChE inhibitory potency is experimentally desirable or when a comparator compound with weak AChE activity is required [1].

Alzheimer's disease Acetylcholinesterase inhibition Neuropharmacology

Antioxidant Activity vs. Berberine

In a cell-free ABTS radical scavenging assay, phellodendrine chloride exhibited concentration-dependent antioxidant activity across a range of 12.5 to 100 μM, whereas berberine showed no detectable radical scavenging activity under identical conditions [1]. This qualitative functional divergence between two protoberberine alkaloids from the same botanical source demonstrates that phellodendrine chloride possesses a distinct biochemical property profile that cannot be extrapolated from class membership [1].

Antioxidant Oxidative stress ABTS radical scavenging

Hepatic Disposition vs. Berberine

In a comparative hepatic disposition study using in vivo models, hepatic first-pass extraction prevented the transfer of 96.1% of phellodendrine from portal vein plasma to systemic plasma, compared to 71.1% for berberine and 47.5% for magnoflorine [1]. This indicates that phellodendrine undergoes the most extensive hepatic retention among these protoberberine alkaloids, resulting in substantially lower systemic exposure following oral administration relative to its in-class comparators [1].

Pharmacokinetics Hepatic disposition Bioavailability

Macropinocytosis Inhibition in KRAS-Mutant Cancers

Phellodendrine chloride demonstrates selective antiproliferative activity against KRAS-mutated pancreatic cancer cells (PANC-1 and MiaPaCa-2) through inhibition of macropinocytosis-mediated nutrient uptake, while sparing wild-type KRAS cells (BxPC-3) . This mutation-specific selectivity is mechanistically distinct from the activities of berberine and palmatine, which do not target macropinocytosis in this manner . Additionally, phellodendrine chloride reduces tumor growth in a PANC-1 mouse xenograft model .

Pancreatic cancer KRAS mutation Macropinocytosis

MRGPRX2-Mediated Anti-Allergic Activity

Phellodendrine chloride suppresses allergic reactions through a distinct mechanism involving alteration of MRGPRB3/MRGPRX2 protein conformation, leading to inhibition of PKC activation and downstream MAPK and NF-κB signaling [1]. In vitro studies demonstrate that phellodendrine (0–50 μM) reduces MRGPRB3 mRNA expression and decreases Ca²⁺ levels, phosphorylation of CaMK, PLCβ1, PKC, ERK, JNK, p38, and p65, while inhibiting IκB-α degradation [1]. This protein conformation-targeting mechanism for allergic suppression has not been documented for berberine, palmatine, jatrorrhizine, or magnoflorine [2].

Allergy Mast cell MRGPRX2 Immunopharmacology

Phellodendrine Chloride Research Applications


Macropinocytosis Inhibition in KRAS-Mutant Cancers

Phellodendrine chloride is the preferred protoberberine alkaloid for investigating macropinocytosis as a nutrient uptake pathway in KRAS-mutated pancreatic cancer. Its selective activity against PANC-1 and MiaPaCa-2 cells while sparing BxPC-3 wild-type cells makes it a mechanistically specific tool compound for this application [1]. Berberine and palmatine do not demonstrate this macropinocytosis-targeting selectivity and are unsuitable substitutes.

MRGPRX2-Mediated Mast Cell Activation

Phellodendrine chloride serves as a unique tool compound for elucidating MRGPRB3/MRGPRX2 protein conformation-mediated signaling pathways in mast cell degranulation and allergic responses [1][2]. Its ability to alter MRGPRX2 protein conformation and inhibit downstream PLC/PKC/Ca²⁺ signaling is not replicated by other commercially available protoberberine alkaloids, making phellodendrine chloride indispensable for this specific mechanistic investigation.

Hepatic-Targeted Pharmacokinetic Studies

For experimental designs evaluating hepatic first-pass extraction or liver-targeted delivery, phellodendrine chloride offers a distinct advantage due to its 96.1% portal retention rate—the highest among characterized protoberberine alkaloids [1]. Researchers requiring compounds with extensive hepatic distribution and limited systemic spillover should select phellodendrine chloride over berberine (71.1% retention) or magnoflorine (47.5% retention).

Phellodendron Authentication Reference Standard

Phellodendrine chloride (purity ≥98% by HPLC) is essential as a reference standard for the qualitative and quantitative analysis of alkaloid content in Phellodendron amurense and P. chinense botanical materials [1][2]. HPLC-DAD and UPLC-MS/MS methods have been validated for the simultaneous determination of phellodendrine alongside berberine, palmatine, jatrorrhizine, and magnoflorine, enabling species differentiation and quality control applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phellodendrine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.